Sodium 3-hydroxy-2-naphthoate

説明

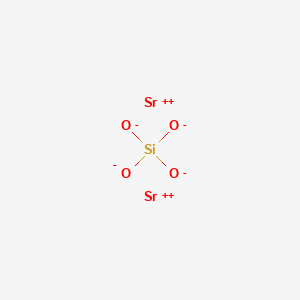

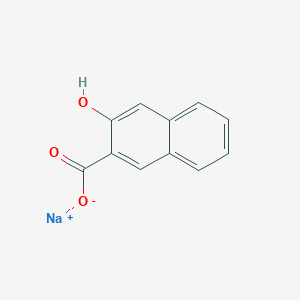

Sodium 3-hydroxy-2-naphthoate is a naphthoic acid . It is a derivative of 3-Hydroxy-2-naphthoic acid .

Synthesis Analysis

The synthesis of 3-hydroxy-2-naphthyl hydroxamic acid as a collector for bastnaesite is described . A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol, was indicated by the FMO analysis . Novel compounds collating those properties were synthesized .

Molecular Structure Analysis

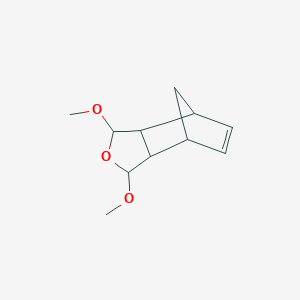

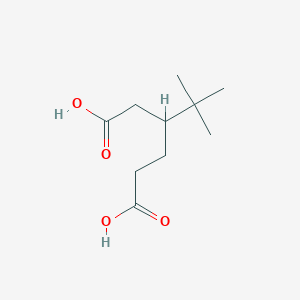

The molecular formula of Sodium 3-hydroxy-2-naphthoate is C11H7NaO3 . The molecular weight is 210.16 g/mol . The structure of Sodium 3-hydroxy-2-naphthoate has been studied using vibrational spectroscopic, first-order hyperpolarizability, and HOMO, LUMO studies .

Chemical Reactions Analysis

Sodium 3-hydroxy-2-naphthoate is formed by a 1,3-rearrangement of the CO2Na group . Further transformations lead to the formation of sodium 2-hydroxy-1-naphthoate .

科学的研究の応用

Extraction of Rare Earth Elements

- Application Summary: Sodium 3-hydroxy-2-naphthoate is used as an extraction agent for numerous metals from aqueous phases . It has been specifically investigated for the extraction of rare earth elements .

- Methods of Application: Single and double-element extractions were carried out under varying conditions regarding pH, temperature, and extraction time . The highest extraction efficacies were recorded at a pH of 2.5 .

- Results: Satisfactory extraction efficacies (>80%) were achieved after 6 hours for the elements Ce, Nd, and Lu in single-element extraction experiments at room temperature .

Extraction of Heavy Metals

- Application Summary: Sodium 3-hydroxy-2-naphthoate is used in the extraction of heavy metals from aqueous solutions .

- Methods of Application: The extraction capabilities for the seven heavy metals Ag, Cd, Co, Cu, Mn, Ni, and Pb were studied in pure water at pH 8.0 .

- Results: All three ILs showed extraction efficacies ≥90% for Cu and Pb after 24 hours .

Chemosensors for Cyanide Ions

- Application Summary: Sodium 3-hydroxy-2-naphthoate is used in the synthesis of novel chemosensors for cyanide ions .

- Methods of Application: The chemosensors, IF-1 and IF-2, based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives, have shown selective sensing of CN− ions .

- Results: IF-2 exhibited exclusive binding with CN− ions, confirmed by the binding constant value of 4.77 × 10^4 M−1 with a low detection limit (8.2 μM) .

Precursor to Azo Dyes and Pigments

- Application Summary: Sodium 3-hydroxy-2-naphthoate is a precursor to some azo dyes and pigments .

- Methods of Application: It is prepared by carboxylation of 2-naphthol by the Kolbe–Schmitt reaction .

- Results: Lithol Rubine BK is one of many dyes made from 3-hydroxy-2-naphthoic acid .

Supramolecular Assemblies

- Application Summary: Sodium 3-hydroxy-2-naphthoate is used in the formation of supramolecular assemblies with various N-heterocycles .

- Methods of Application: Molecular complexes of 2-hydroxy-3-naphthoic acid with various N-containing cocrystal formers have been obtained as single crystals using a slow solvent evaporation approach .

- Results: The analysis of weak interactions, including hydrogen bonds and aromatic stacking interactions, and primary hydrogen bonded synthons in the crystals of 2-hydroxy-3-naphthoic acid with various N-containing cocrystal formers is presented .

Precursor to Anilides

- Application Summary: Sodium 3-hydroxy-2-naphthoate is a precursor to many anilides, such as Naphthol AS, which are reactive toward diazonium salts to give deeply colored azo compounds .

- Methods of Application: It is prepared by carboxylation of 2-naphthol by the Kolbe–Schmitt reaction .

- Results: Azo coupling of 3-hydroxy-2-naphthoic acid gives many dyes as well .

Photoinduced Proton Transfer

- Application Summary: Sodium 3-hydroxy-2-naphthoate is used in the study of photoinduced proton transfer .

- Methods of Application: The compound is exposed to light and the transfer of protons is studied .

- Results: The results of these studies contribute to our understanding of photochemistry and the behavior of molecules under light exposure .

Detection of Specific Bacterial Cells

- Application Summary: Sodium 3-hydroxy-2-naphthoate is used in the detection of specific bacterial cells .

- Methods of Application: The compound is used in conjunction with 2’-phenylanilide phosphate and fast red TR in situ hybridization .

- Results: This method allows for the detection of specific bacterial cells, contributing to our understanding of microbial communities .

Safety And Hazards

特性

IUPAC Name |

sodium;3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6,12H,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNGWQCRXUGQCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92-70-6 (Parent) | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0065729 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-hydroxy-2-naphthoate | |

CAS RN |

14206-62-3, 85750-03-4 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-hydroxy-2-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085750034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 3-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。